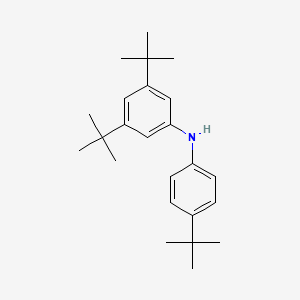

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline: is an organic compound characterized by the presence of multiple tert-butyl groups attached to an aniline core. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline typically involves the reaction of 3,5-di-tert-butylaniline with tert-butylbenzene under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, substituted anilines, and various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline is used as a precursor for synthesizing complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. Researchers explore its interactions with biological molecules to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of diseases where oxidative stress plays a role.

Industry

Industrially, the compound is used in the production of polymers, resins, and other materials. Its stability and resistance to degradation make it suitable for applications requiring long-term durability.

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups influence its binding affinity and specificity. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

3,5-Di-tert-butylcatechol: Known for its antioxidant properties.

3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of pharmaceuticals and as an antioxidant.

Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A primary antioxidant for stabilizing polymers.

Uniqueness

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline is unique due to its specific structure, which imparts distinct chemical and physical properties. Its multiple tert-butyl groups provide steric hindrance, enhancing its stability and making it less prone to degradation compared to similar compounds.

Biological Activity

3,5-Di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and molecular modeling, focusing on its effects against various biological targets.

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving tert-butyl groups and aniline derivatives. The presence of bulky tert-butyl groups enhances its solubility and stability, which are critical for biological applications. The structural formula can be represented as:

Antimicrobial Properties

Research indicates that derivatives of 3,5-di-tert-butyl aniline exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often demonstrate potent activity compared to standard antibiotics.

| Compound | Bacterial Strain | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | 0.25 |

| This compound | Escherichia coli | 1.0 | 0.5 |

The data suggests that while the compound shows activity against these pathogens, it may not always surpass the effectiveness of established antibiotics.

Antiparasitic Activity

In vitro studies have highlighted the compound's selective activity against protozoan parasites, particularly those affecting human health such as Leishmania and Trypanosoma species. The compound's mechanism appears to involve disruption of microtubule assembly in these parasites.

- IC50 Values : The IC50 values for the compound against Leishmania donovani were reported at approximately 7.4 μM, indicating a potent effect on tubulin polymerization.

Case Studies and Research Findings

- Antitubulin Activity : A study conducted by Mitra and Sept demonstrated that modifications to the aniline structure could enhance or diminish antitubulin activity significantly. The introduction of functional groups at specific positions led to variations in potency against leishmanial tubulin assembly.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of the compound with target proteins involved in cell division and metabolism in parasites. These studies suggest that the bulky tert-butyl groups facilitate better interaction with target sites compared to simpler aniline derivatives.

- Safety Profile : Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are needed to evaluate its safety profile in vivo.

Properties

Molecular Formula |

C24H35N |

|---|---|

Molecular Weight |

337.5 g/mol |

IUPAC Name |

3,5-ditert-butyl-N-(4-tert-butylphenyl)aniline |

InChI |

InChI=1S/C24H35N/c1-22(2,3)17-10-12-20(13-11-17)25-21-15-18(23(4,5)6)14-19(16-21)24(7,8)9/h10-16,25H,1-9H3 |

InChI Key |

XQGSPQBVWQRCBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.